(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
CAS No.: 1609407-14-8
Cat. No.: VC8016036
Molecular Formula: C17H22BrNO3
Molecular Weight: 368.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609407-14-8 |
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Molecular Formula | C17H22BrNO3 |
Molecular Weight | 368.3 |
IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide |
Standard InChI | InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-10-16(20-2)8-9-17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H |
Standard InChI Key | FLSOAILXANOINE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)OC)OC.Br |
Canonical SMILES | COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)OC)OC.Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of two benzyl moieties attached to a central amine nitrogen. The first benzyl group is substituted with methoxy groups at the 2- and 5-positions, while the second benzyl group features a single methoxy substitution at the 4-position . The hydrobromide salt form enhances its stability and solubility in polar solvents, a common modification for amine-containing pharmaceuticals .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₄BrNO₃ | |
Molecular Weight | 368.27 g/mol | |
Purity | 95.0% | |
InChI Key | FLSOAILXANOINE-UHFFFAOYSA-N | |
Storage Conditions | Long-term storage unspecified |
Spectroscopic and Physical Data
While experimental data on melting point, boiling point, and density are unavailable in public records , the InChI key (FLSOAILXANOINE-UHFFFAOYSA-N) provides a unique identifier for computational studies . Comparative analysis with structurally similar compounds, such as N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide (MW: 350.3 g/mol) , suggests that methoxy substitutions significantly influence electronic distribution and intermolecular interactions.
Synthetic Methodologies
General Synthesis of Benzylamine Hydrobromides
The preparation of (2,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide likely follows established routes for tertiary amine hydrobromides. A plausible pathway involves:
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Mannich Reaction: Condensation of methoxy-substituted benzaldehydes with amines to form the tertiary amine backbone .
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Salt Formation: Treatment with hydrobromic acid to yield the hydrobromide salt .
Applications and Research Utility
Pharmaceutical Intermediates
While direct pharmacological studies are absent, the structural resemblance to folic acid antimetabolites like Pemetrexed suggests potential as a scaffold for enzyme inhibitors. The methoxy groups could modulate binding affinity to folate receptors or other biological targets .
Material Science
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
The inclusion of methoxy versus methyl groups alters lipophilicity and steric bulk, impacting potential applications in drug design .
Future Directions and Research Gaps
Unanswered Questions
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Biological Activity: No studies have evaluated this compound’s cytotoxicity, receptor binding, or metabolic stability.
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Synthetic Scalability: Published methods for analogous compounds could be adapted, but feasibility remains untested.
Recommendations
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Reactivity Studies: Investigate nucleophilic substitution at methoxy positions to diversify the chemical space.
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Collaborative Efforts: Partner with academic labs to resurrect discontinued compounds for niche applications.
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